Alternapyrone
描述
This compound has been reported in Alternaria solani with data available.
structure in first source
Structure
3D Structure
属性
IUPAC Name |
4-hydroxy-3,5-dimethyl-6-[(4E,6E,12E)-4,6,8,12,14-pentamethylhexadeca-4,6,12-trien-2-yl]pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-10-18(2)14-19(3)12-11-13-20(4)15-21(5)16-22(6)17-23(7)27-24(8)26(29)25(9)28(30)31-27/h14-16,18,20,23,29H,10-13,17H2,1-9H3/b19-14+,21-15+,22-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFTUJZLXSKBKE-NZDFSFLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)CCCC(C)C=C(C)C=C(C)CC(C)C1=C(C(=C(C(=O)O1)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=C(\C)/CCCC(C)/C=C(\C)/C=C(\C)/CC(C)C1=C(C(=C(C(=O)O1)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Alternapyrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternapyrone (B2900868) is a polyketide metabolite produced by several fungal species, notably Alternaria solani, the causative agent of early blight in tomatoes and potatoes, and Parastagonospora nodorum, a pathogen of wheat.[1] Its discovery was a result of a heterologous expression of a polyketide synthase (PKS) gene cluster from Alternaria solani in the fungal host Aspergillus oryzae. This process led to the production of a novel polyketide, which was subsequently named this compound.[2][3] The structure of this compound was elucidated through a combination of spectroscopic techniques, including high-resolution electron ionization mass spectrometry (EI-MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[3][4]
This compound has demonstrated cytotoxic activity against mouse myeloma cells, indicating its potential for further investigation in drug development. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound from fungal cultures.
Data Presentation
Table 1: Producing Fungal Species and Production Methods
| Fungal Species | Production Method | Reference |
| Alternaria solani | Native Producer | |
| Parastagonospora nodorum | Native Producer | |
| Aspergillus oryzae | Heterologous Expression Host |
Table 2: Quantitative Data on Polyketide Production in Aspergillus oryzae
While specific yields for this compound are not extensively reported in the literature, the following table provides representative yields for other polyketides produced via heterologous expression in Aspergillus oryzae, which can serve as a general reference.
| Polyketide | Yield (mg/L) | Reference |
| Triketide lactone (TKL) | <0.01 - 7.4 | |
| Illicicolin B | 0.71 | |
| Halogenated Illicicolin A analogs | 2.06 | |
| Atrochrysone carboxylic acid (ACA)-related polyketides | Approx. 4-fold increase over control strain |
Experimental Protocols
Protocol 1: Cultivation of Alternaria solani for this compound Production
This protocol is adapted from established methods for the cultivation of Alternaria species for secondary metabolite production.
Materials:
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Culture of Alternaria solani
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Activation of Culture: Inoculate a PDA plate with the Alternaria solani culture. Incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Seed Culture Preparation: Aseptically transfer a few agar plugs of the actively growing mycelium into a flask containing 100 mL of sterile PDB.
-
Incubation of Seed Culture: Incubate the flask at 25°C on a rotary shaker at 150 rpm for 3-4 days to generate a sufficient amount of mycelial biomass.
-
Production Culture: Inoculate a larger flask containing 1 L of PDB with the seed culture (typically a 5-10% v/v inoculation).
-
Incubation for Production: Incubate the production culture at 25°C and 150 rpm for 14-21 days. This compound production is typically observed in the stationary phase of fungal growth.
Protocol 2: Extraction of this compound from Fungal Culture
Materials:
-
Fungal culture from Protocol 1
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Separation of Mycelia and Broth: Separate the fungal mycelium from the culture broth by filtration.
-
Extraction of Culture Broth: Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel. Pool the organic layers.
-
Extraction of Mycelia: Homogenize the mycelial mass in ethyl acetate and stir for several hours. Filter the mixture and collect the ethyl acetate extract. Repeat this process twice.
-
Combine and Dry Extracts: Combine all the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
A. Flash Chromatography (Initial Purification)
Materials:
-
Crude extract
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
-
Glass column for chromatography
-
Fraction collector
Procedure:
-
Column Packing: Prepare a silica gel column packed in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing this compound and concentrate them using a rotary evaporator.
B. High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Partially purified this compound fraction
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., 250 x 10 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the semi-purified this compound fraction in methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water. A typical starting point could be a linear gradient from 50% methanol in water to 100% methanol over 30 minutes.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detector set at a wavelength where alpha-pyrones show strong absorbance (e.g., around 285 nm).
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the peaks corresponding to this compound based on the retention time.
-
Purity Check and Concentration: Analyze the collected fractions for purity using the same HPLC method. Pool the pure fractions and remove the solvent to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Biosynthetic pathway of this compound.
References
- 1. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae [mdpi.com]
- 4. researchgate.net [researchgate.net]
Biological Activity of Novel Alternapyrone Derivatives: A Technical Overview
Introduction
Alternapyrone and its derivatives represent a class of polyketide natural products that have garnered significant interest within the scientific community.[1][2][3] Primarily produced by various species of fungi, such as those from the Alternaria and Aspergillus genera, these α-pyrone-containing compounds have demonstrated a range of promising biological activities.[1][2] Their diverse pharmacological properties, including cytotoxic, α-glucosidase inhibitory, antimicrobial, and anti-inflammatory effects, position them as compelling lead compounds in the pursuit of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of novel this compound derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Cytotoxic Activity
Several this compound derivatives have been evaluated for their potential as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines. This activity suggests their potential utility in oncology drug development.
Table 1: Cytotoxic Activity of this compound and its Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | Mouse Myeloma | MIC | 3.1 µg/mL | |
| This compound | Neonatal Foreskin Fibroblast | MIC | 25 µg/mL | |
| Trichodermic Acid (4) | A549 (Human Lung Carcinoma) | IC50 | 51.45 µg/mL | |
| Trichodermic Acid (4) | LN229 (Human Glioblastoma) | IC50 | 23.43 µg/mL | |
| Trichodermic Acid (4) | MGC (Human Gastric Cancer) | IC50 | 39.16 µg/mL | |
| Trichodermic Acid (4) | LOVO (Human Colon Adenocarcinoma) | IC50 | 46.97 µg/mL | |
| Trichodermic Acid (4) | MDA231 (Human Breast Adenocarcinoma) | IC50 | 42.85 µg/mL | |
| Compound 5 | HeLa (Human Cervical Cancer) | IC50 | 16.6-45.4 µM | |
| Compound 9 | A549 (Human Lung Carcinoma) | IC50 | 16.6-45.4 µM |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound derivatives is commonly assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal calf serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
α-Glucosidase Inhibitory Activity
Certain dibenzo-α-pyrone derivatives isolated from Alternaria alternata have demonstrated notable inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential for development as agents for managing carbohydrate-dependent diseases like diabetes.
Table 2: α-Glucosidase Inhibitory Activity of Dibenzo-α-pyrone Derivatives
| Compound | Activity Metric | Value | Positive Control (Acarbose) | Reference |
| Alternolide B (2) | IC50 | 725.85 ± 4.75 µM | 1.59 ± 1.37 µM | |
| Alternolide C (3) | IC50 | 451.25 ± 6.95 µM | 1.59 ± 1.37 µM | |
| Alternariol 1'-hydroxy-9-methyl ether (7) | IC50 | 6.27 ± 0.68 µM | 1.59 ± 1.37 µM | |
| Alternolide B (2) | Ki (Mixed-type inhibitor) | 347.0 µM | ||
| Alternolide C (3) | Ki (Mixed-type inhibitor) | 108.5 µM |
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory activity of this compound derivatives against α-glucosidase can be determined spectrophotometrically.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Reaction Mixture: The test compound, dissolved in a solvent like DMSO, is pre-incubated with the α-glucosidase solution in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by adding the p-NPG substrate to the mixture.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
-
Enzyme Kinetics: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type), the assay is performed with varying concentrations of both the substrate (p-NPG) and the inhibitor. Lineweaver-Burk plots are then used to analyze the data and determine the inhibition constant (Ki).
Caption: Mechanism of α-glucosidase inhibition by this compound derivatives.
Antimicrobial Activity
Novel α-pyrone derivatives have also been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of α-Pyrone Derivatives from Penicillium ochrochloronthe
| Compound | Tested Strains | MIC (µg/mL) | Reference |
| Compounds 1-4 | Fungal and bacterial strains | 12.5 - 100 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using a broth microdilution method.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilutions: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganisms with no compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Biosynthesis of this compound
Understanding the biosynthetic pathway of this compound is crucial as it provides a foundation for the chemoenzymatic synthesis of novel derivatives. This compound is a decaketide synthesized by an iterative type I polyketide synthase (PKS), PKSN, which is encoded by the alt5 gene in Alternaria solani. The biosynthesis involves regio-specific octa-methylation from methionine.
Caption: A simplified diagram of the biosynthetic pathway of this compound.
Conclusion
Novel this compound derivatives exhibit a compelling spectrum of biological activities, including significant cytotoxic, α-glucosidase inhibitory, and antimicrobial effects. The data presented in this guide underscore their potential as scaffolds for the development of new therapeutic agents. Further research, including structure-activity relationship (SAR) studies and the exploration of their mechanisms of action at the molecular level, will be crucial in harnessing the full therapeutic potential of this fascinating class of natural products. The detailed experimental protocols and visual diagrams provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
References
The Ecological Role of Alternapyrone in Wheat Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alternapyrone (B2900868), a polyketide secondary metabolite, is produced by several fungal wheat pathogens, including members of the Alternaria and Parastagonospora genera. This technical guide provides an in-depth exploration of the ecological function of this compound, focusing on its biosynthesis, phytotoxicity, and its role as a potential virulence factor in the pathogen-host interaction. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding and guide future research and development efforts in crop protection and antifungal drug discovery.
Introduction
Fungal pathogens of wheat pose a significant threat to global food security. Understanding the molecular mechanisms underlying their pathogenicity is crucial for developing effective disease management strategies. Secondary metabolites produced by these fungi often play a critical role in their ability to infect and colonize host tissues. This compound, a structurally complex α-pyrone, has been identified as a phytotoxic compound produced by wheat pathogens. Its biosynthesis is orchestrated by a dedicated gene cluster, and its production is thought to contribute to the pathogen's virulence. This guide will delve into the known ecological functions of this compound and provide the technical details necessary for its further investigation.
Biosynthesis of this compound
The biosynthesis of this compound is governed by a biosynthetic gene cluster (BGC) that encodes a suite of enzymes responsible for its production. The core of this cluster is a highly-reducing iterative Type I polyketide synthase (PKS).
The this compound BGC was first described in Alternaria solani, a pathogen of tomato and potato, and has since been identified in the wheat pathogen Parastagonospora nodorum.[1] The cluster in A. solani consists of five genes, alt1-5. The alt5 gene encodes the PKS, named PKSN, which is responsible for synthesizing the decaketide backbone of this compound with regio-specific octa-methylation.[2] The other genes in the cluster, including those encoding for cytochrome P450s and a FAD-dependent oxygenase/oxidase, are believed to be involved in tailoring the polyketide intermediate to its final form.[2] In P. nodorum, a similar gene cluster, termed the alp cluster, is significantly upregulated during plant infection.[3]
Visualizing the this compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound and its derivatives, as elucidated through heterologous expression studies.
Ecological Function: Phytotoxicity
This compound and its derivatives exhibit phytotoxic effects on wheat, primarily by inhibiting seed germination. This activity suggests a role for this compound in the early stages of infection, potentially aiding the pathogen in establishing a foothold on the host.
Quantitative Phytotoxicity Data
The following table summarizes the available quantitative data on the phytotoxicity of this compound and its derivatives against wheat.
| Compound | Concentration | Effect on Wheat Seed Germination | Reference |
| This compound F | 100 µg/mL | Complete inhibition | [4] |
| Alternapyrones D & E | 100 µg/mL | Inhibition | |
| This compound | 200 µg/mL | No necrosis on wheat leaves |
Role in Pathogenicity
While the phytotoxicity of this compound suggests a role in virulence, direct evidence linking its production to the severity of wheat disease is still emerging. The upregulation of the this compound biosynthetic gene cluster during infection of wheat by P. nodorum strongly implies its importance in the host-pathogen interaction. Further research using gene knockout mutants is required to definitively establish its role as a virulence factor.
Putative Mode of Action in Wheat
The precise molecular targets of this compound in wheat cells are not yet fully elucidated. However, its phytotoxic effects suggest interference with fundamental cellular processes essential for germination and growth. Secondary metabolites from other pathogens are known to disrupt host defense signaling pathways, such as those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA). It is plausible that this compound could modulate these pathways to the pathogen's advantage. For instance, SA and JA have been shown to induce resistance against Stagonospora nodorum in wheat. By interfering with these hormone signaling pathways, this compound could suppress the host's defense response.
Visualizing the Potential Impact on Wheat Defense Signaling
The following diagram illustrates the hypothetical interaction of this compound with the salicylic acid and jasmonic acid defense signaling pathways in wheat.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's ecological function.
Wheat Seed Germination Inhibition Assay
This protocol is designed to quantitatively assess the phytotoxic effects of this compound on wheat seed germination.
Materials:
-
Wheat seeds (a susceptible cultivar)
-
This compound standard
-
Sterile distilled water
-
Solvent for this compound (e.g., DMSO or ethanol)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Surface sterilize wheat seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite (B82951) solution, and then three rinses with sterile distilled water.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Include a solvent control.
-
Place two layers of sterile filter paper in each Petri dish.
-
Add 5 mL of each this compound dilution or control solution to the respective Petri dishes.
-
Place 20 surface-sterilized wheat seeds in each Petri dish, ensuring they are evenly spaced.
-
Seal the Petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16/8 hour light/dark cycle.
-
After 7 days, record the number of germinated seeds. A seed is considered germinated when the radicle has emerged.
-
Measure the root and shoot length of the germinated seedlings.
-
Calculate the percentage of germination inhibition and the reduction in root and shoot length compared to the control.
-
If a dose-response is observed, calculate the IC50 value.
Gene Knockout in Alternaria alternata using CRISPR/Cas9
This protocol provides a general workflow for deleting the this compound PKS gene in Alternaria alternata.
Materials:
-
A. alternata wild-type strain
-
CRISPR/Cas9 vector system (e.g., containing Cas9 and a guide RNA expression cassette)
-
Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-calcium transformation buffer
-
Selective media
Procedure:
-
gRNA Design: Design a specific guide RNA (gRNA) targeting the PKS gene of the this compound biosynthetic gene cluster.
-
Vector Construction: Clone the designed gRNA into the CRISPR/Cas9 vector.
-
Protoplast Preparation: Grow A. alternata in liquid medium and harvest the mycelia. Treat the mycelia with protoplasting enzymes to generate protoplasts.
-
Transformation: Transform the protoplasts with the CRISPR/Cas9 vector using a PEG-calcium mediated method.
-
Selection and Screening: Plate the transformed protoplasts on a selective medium. Isolate individual transformants and screen for the desired gene knockout using PCR and sequencing.
-
Phenotypic Analysis: Confirm the loss of this compound production in the knockout mutants using LC-MS analysis of culture extracts.
Pathogenicity Assay of Parastagonospora nodorum on Wheat
This protocol is for assessing the virulence of wild-type and this compound knockout mutants of P. nodorum on wheat.
Materials:
-
Wheat seedlings (a susceptible cultivar, approximately 2 weeks old)
-
P. nodorum wild-type and knockout mutant strains
-
Spore suspension solution (e.g., sterile water with 0.02% Tween 20)
-
Moisture chamber
-
Growth chamber
Procedure:
-
Grow the P. nodorum strains on a suitable agar (B569324) medium to induce sporulation.
-
Harvest the spores and prepare a spore suspension of a known concentration (e.g., 1 x 10^6 spores/mL) in the spore suspension solution.
-
Inoculate the second leaf of the wheat seedlings by spraying with the spore suspension until runoff. Use the spore suspension solution without spores as a mock control.
-
Place the inoculated seedlings in a moisture chamber in the dark at 22°C for 48 hours to promote infection.
-
Transfer the seedlings to a growth chamber with high humidity (around 85%) and a 16/8 hour light/dark cycle.
-
Observe the development of disease symptoms (e.g., necrotic lesions) over a period of 7-14 days.
-
Quantify the disease severity by measuring the percentage of leaf area covered by lesions.
Extraction and HPLC Analysis of this compound
This protocol describes the extraction of this compound from fungal cultures and its quantification by HPLC.
Materials:
-
Fungal culture grown in liquid or on solid media
-
Ethyl acetate
-
Rotary evaporator
-
HPLC system with a C18 column and a UV or DAD detector
Procedure:
-
Extraction: Extract the fungal culture (mycelium and culture filtrate) with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Sample Preparation: Dissolve the dried extract in a known volume of methanol and filter through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) to separate the compounds.
-
Quantification: Monitor the elution of this compound at its characteristic UV absorbance maximum. Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure this compound standard.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the workflows for key experimental procedures.
Gene Knockout and Analysis Workflow
Phytotoxicity Testing Workflow
Conclusion and Future Directions
This compound is a phytotoxic secondary metabolite produced by wheat pathogens with a clear role in inhibiting host seed germination. Its biosynthesis via a dedicated gene cluster, which is upregulated during infection, strongly suggests its importance in the ecological interaction between the pathogen and its wheat host. While progress has been made in understanding its biosynthesis and phytotoxicity, several areas warrant further investigation:
-
Quantitative Virulence Contribution: The precise contribution of this compound to the overall virulence of wheat pathogens needs to be quantified through detailed studies with knockout mutants in various wheat cultivars.
-
Molecular Target Identification: Identifying the specific molecular targets of this compound in wheat cells will provide a deeper understanding of its mode of action and could reveal novel targets for fungicides.
-
Regulatory Networks: Elucidating the signaling pathways that regulate the expression of the this compound biosynthetic gene cluster in response to host cues will provide insights into the pathogen's infection strategy.
-
Synergistic Effects: Investigating potential synergistic interactions between this compound and other virulence factors, such as effector proteins, could reveal a more complex role in pathogenicity.
Addressing these research questions will not only enhance our fundamental understanding of the ecological role of this compound but also pave the way for the development of innovative strategies to combat wheat diseases and ensure global food security.
References
- 1. Volatile Molecules Secreted by the Wheat Pathogen Parastagonospora nodorum Are Involved in Development and Phytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An iterative type I polyketide synthase PKSN catalyzes synthesis of the decaketide this compound with regio-specific octa-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Ecogenomics-Guided Discovery of Phytotoxic α-Pyrones from the Fungal Wheat Pathogen Parastagonospora nodorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Alternapyrone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternapyrone is a bioactive polyketide natural product originally isolated from the fungus Alternaria solani. It features a substituted α-pyrone core connected to a complex polyketide side chain with multiple stereocenters.[1][2] this compound has demonstrated notable biological activity, including cytotoxicity against mouse myeloma cells, making it an interesting target for total synthesis and analog development for potential therapeutic applications.[3] This document provides detailed application notes and protocols for the total synthesis of this compound, based on the convergent strategy developed by Zhang et al. (2025).[1][2][4] Additionally, it discusses general strategies for the synthesis of related α-pyrone analogs and the current understanding of this compound's biological activity.
Retrosynthetic Analysis of this compound
The total synthesis of this compound can be achieved through a convergent approach, disconnecting the molecule into two key fragments: an alkenyl iodide and an alkenyl stannane. The α-pyrone core of the alkenyl iodide is envisioned to be formed via a retro-Diels-Alder reaction. The stereocenters in both fragments are established through asymmetric reactions, including aldol (B89426) additions.
References
Spectroscopic Analysis of Alternapyrone: An Application Note and Protocol for ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternapyrone is a polyketide metabolite produced by various fungi, including species of Alternaria and Aspergillus. Its complex structure and potential bioactivity make it a subject of interest in natural product chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such natural products. This document provides a detailed protocol for the spectroscopic analysis of this compound using ¹H and ¹³C NMR, including data presentation and experimental workflows.
Data Presentation: ¹H and ¹³C NMR of this compound
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature. The data was acquired in deuterated chloroform (B151607) (CDCl₃) at 500 MHz for ¹H and 126 MHz for ¹³C.
| Position | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δH) in ppm (J in Hz) |
| 1 | 203.8 | 9.62 (d, J = 1.5) |
| 2 | 144.6 | - |
| 3 | 77.2 | 5.99–5.95 (m) |
| 4 | 44.3 | 2.64 (ddd, J = 13.9, 6.0, 1.3) |
| 5 | 40.2 | 2.59–2.48 (m) |
| 6 | 23.8 | 2.19 (ddd, J = 13.9, 8.4, 0.8) |
| 7 | 13.2 | 1.06 (d, J = 7.0) |
| 8 (Me) | - | 1.82 (d, J = 1.1) |
Experimental Protocols
This section details the methodologies for the isolation and NMR analysis of this compound from fungal cultures.
Fungal Culture and Extraction
-
Culturing: Inoculate a suitable liquid or solid-state fermentation medium with a known this compound-producing fungal strain (e.g., Aspergillus oryzae).[1][2] Incubate the culture under optimal conditions for metabolite production (e.g., temperature, shaking speed, duration).
-
Extraction: After the incubation period, harvest the fungal biomass and/or the culture broth. Extract the metabolites using an appropriate organic solvent such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and chloroform.[3] The extraction can be performed by maceration or liquid-liquid partitioning.
-
Purification: Concentrate the crude extract under reduced pressure. The resulting residue can be subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or high-performance liquid chromatography (HPLC), to isolate pure this compound.[4]
NMR Sample Preparation
-
Sample Quantity: Accurately weigh 1-5 mg of purified this compound. For ¹³C NMR, a higher concentration may be required depending on the instrument's sensitivity.
-
Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound. Other solvents such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used depending on the sample's solubility.[5]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is typically pre-added to the deuterated solvent by the manufacturer. If not present, a small amount can be added. Alternatively, the residual solvent peak can be used as a secondary reference.
-
Filtration and Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard single-pulse (zg30 or equivalent) |
| Number of Scans | 16-64 |
| Relaxation Delay (d1) | 1-2 seconds |
| Acquisition Time (aq) | 2-4 seconds |
| Spectral Width (sw) | 12-16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled single-pulse (zgpg30 or equivalent) |
| Number of Scans | 1024 or more (as needed for signal-to-noise) |
| Relaxation Delay (d1) | 2-5 seconds |
| Acquisition Time (aq) | 1-2 seconds |
| Spectral Width (sw) | 200-240 ppm |
| Temperature | 298 K |
2D NMR Experiments: To further aid in structural elucidation, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for piecing together the carbon skeleton.
Workflow Visualizations
The following diagrams illustrate the key workflows in the spectroscopic analysis of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationships in NMR-based structure elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A workflow from untargeted LC-MS profiling to targeted natural product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
Quantitative Analysis of Alternapyrone via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Application Note
This document provides a detailed methodology for the quantitative analysis of Alternapyrone, a polyketide phytotoxin produced by various fungi, including Alternaria solani. The described HPLC-MS method is intended for researchers, scientists, and drug development professionals requiring sensitive and specific quantification of this compound from fungal culture extracts.
Introduction
This compound is a secondary metabolite of significant interest due to its cytotoxic properties.[1][2] Accurate quantification is crucial for studies related to its biosynthesis, biological activity, and potential applications. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the necessary selectivity and sensitivity for this purpose. This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Sample Preparation from Fungal Culture
This protocol is adapted from established methods for extracting fungal metabolites.[3]
Materials:
-
Fungal culture grown on agar (B569324) plates
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (HPLC grade)
-
Nitrogen gas supply
-
0.45 µm PTFE syringe filters
-
Sterile cork borer (6 mm)
-
Vials and standard lab equipment
Procedure:
-
Using a sterile 6 mm cork borer, collect six agar plugs from the fungal culture, including both central and edge areas of inoculation.
-
Transfer the agar plugs to a suitable vial.
-
Add an appropriate volume of ethyl acetate containing 1% formic acid to fully submerge the plugs.
-
Vortex the mixture vigorously for 1 minute and allow it to extract for at least 1 hour at room temperature.
-
Transfer the ethyl acetate supernatant to a new vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of acetonitrile.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC-MS Method
The following HPLC-MS parameters are based on typical methods for the analysis of fungal mycotoxins and related polyketides.[4][5]
Instrumentation:
-
HPLC system (e.g., Agilent 1290) coupled to a triple quadrupole or Q-Exactive Orbitrap mass spectrometer (e.g., Thermo Fisher Scientific) with a heated electrospray ionization (HESI) source.
Chromatographic Conditions:
-
Column: Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-95% B
-
15-18 min: 95% B
-
18.1-20 min: 10% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters (to be optimized for the specific instrument):
-
Sheath Gas Flow Rate: 35 units
-
Aux Gas Flow Rate: 10 units
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Data Presentation
Table 1: Quantitative Parameters for this compound Analysis (Hypothetical Data)
| Parameter | Value |
| Retention Time (RT) | ~ 12.5 min |
| Precursor Ion (m/z) | 249.1 |
| Product Ion 1 (m/z) - Quantifier | To be determined experimentally |
| Product Ion 2 (m/z) - Qualifier | To be determined experimentally |
| Linearity Range | 1 - 500 ng/mL |
| R² | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Recovery | 90-105% |
Note: The quantitative data presented in Table 1 is hypothetical and serves as a template. Actual values must be determined through experimental validation of the method.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow from method development to analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Total Synthesis and Stereochemical Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 4. Metabolite Analysis of Alternaria Mycotoxins by LC-MS/MS and Multiple Tools | MDPI [mdpi.com]
- 5. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Alternapyrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternapyrone is a polyketide metabolite produced by the fungus Alternaria solani, the causal agent of early blight disease in tomatoes and potatoes. It has also been produced through heterologous expression in Aspergillus oryzae. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures. The methodologies described are based on established techniques for the isolation of fungal secondary metabolites and synthetic this compound intermediates.
Data Presentation
The following tables summarize representative quantitative data for the extraction and purification of fungal polyketides. The values presented are illustrative and may vary depending on the fungal strain, culture conditions, and specific experimental parameters.
Table 1: Solvent Extraction Efficiency for Fungal Polyketides
| Solvent System | Extraction Method | Typical Recovery Rate (%) | Reference |
| Ethyl Acetate (B1210297) | Liquid-Liquid Extraction | 85 - 95 | [1][2] |
| Chloroform:Methanol (B129727) (2:1 v/v) | Liquid-Liquid Extraction | 90 - 98 | [3] |
| Acetone | Solid-Liquid Extraction | 80 - 90 | [4] |
Table 2: Purity and Yield from Chromatographic Purification of α-Pyrones and Related Polyketides
| Chromatographic Method | Stationary Phase | Mobile Phase | Purity Achieved (%) | Typical Yield (%) | Reference |
| Flash Column Chromatography | Silica (B1680970) Gel | Hexane (B92381):Ethyl Acetate Gradient | 70 - 90 | 50 - 70 | [5][6] |
| Preparative RP-HPLC | C18 | Methanol:Water Gradient | >95 | 30 - 50 | [7] |
Table 3: Cytotoxicity of this compound and Related α-Pyrones against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Xylarone (an α-pyrone) | Colo-320 (colon) | 25 µg/mL | [8] |
| Xylarone (an α-pyrone) | L1210 (leukemia) | 25 µg/mL | [8] |
| Xylarone (an α-pyrone) | HL-60 (leukemia) | 50 µg/mL | [8] |
| Phomone C-F derivatives | HL-60, PC-3, HCT-116 | 0.52 - 9.85 | [9] |
Experimental Protocols
Fungal Fermentation
This protocol describes the cultivation of Alternaria solani for the production of this compound.
Materials:
-
Pure culture of Alternaria solani
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Inoculate Alternaria solani onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.
-
Prepare a seed culture by inoculating a 250 mL flask containing 100 mL of PDB with a few agar plugs from the PDA plate.
-
Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.
-
Inoculate production flasks (1 L) containing 500 mL of PDB with the seed culture (5-10% v/v).
-
Incubate the production cultures at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.
Extraction of this compound
This protocol details the extraction of this compound from the fungal culture broth and mycelia.
Materials:
-
Fungal culture from Protocol 1
-
Cheesecloth or Miracloth
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Separate the mycelia from the culture broth by filtration through several layers of cheesecloth or Miracloth.
-
Extraction from Culture Broth:
-
Transfer the culture filtrate to a large separatory funnel.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Extraction from Mycelia:
-
Freeze-dry the mycelia.
-
Grind the dried mycelia into a fine powder.
-
Extract the powdered mycelia with ethyl acetate (e.g., 3 x 500 mL for every 100 g of dried mycelia) with stirring for 24 hours for each extraction.
-
Filter the extracts and combine them.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Combine the crude extracts from the broth and mycelia for purification.
Purification of this compound
This protocol describes a two-step purification process using flash column chromatography followed by preparative reverse-phase HPLC.
Part A: Flash Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (60-200 mesh)
-
Glass column
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., hexane:ethyl acetate).
-
Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the partially purified this compound.
Part B: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Partially purified this compound
-
HPLC-grade methanol
-
HPLC-grade water
-
Preparative C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Dissolve the partially purified this compound in a minimal amount of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Set up the HPLC system with a preparative C18 column.
-
Equilibrate the column with the initial mobile phase (e.g., 50% methanol in water).
-
Inject the sample onto the column.
-
Elute with a linear gradient of methanol in water (e.g., from 50% to 100% methanol over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Confirm the purity of the final product by analytical HPLC.
Mandatory Visualization
Caption: Workflow for this compound extraction and purification.
Caption: Plausible apoptosis signaling pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nematicidal and antifeedant activity of ethyl acetate extracts from culture filtrates of Arabidopsis thaliana fungal endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Application Notes and Protocols for Scalable Fermentation of Alternapyrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing a scalable fermentation process for the production of Alternapyrone, a bioactive polyketide synthesized by the fungus Alternaria solani. The protocols outlined below cover the entire workflow, from initial culture and medium optimization to large-scale bioreactor operation and downstream processing.
Introduction to this compound and its Production
This compound is a polyketide metabolite with potential pharmaceutical applications. It is biosynthesized by a polyketide synthase (PKS) encoded by the alt1-5 gene cluster, originally identified in the phytopathogenic fungus Alternaria solani.[1] Successful production has also been demonstrated in a heterologous host, Aspergillus oryzae.[2] The development of a robust and scalable fermentation process is crucial for producing sufficient quantities of this compound for research and potential clinical development.
Fermentation Process Development Workflow
The development of a scalable fermentation process is a multi-step endeavor that begins with strain maintenance and inoculum preparation, followed by optimization of the fermentation medium and key process parameters at the lab scale. The process is then scaled up to pilot and production volumes, with careful consideration of mass transfer and mixing dynamics. Finally, an efficient downstream process is required to isolate and purify the target compound.
Caption: Fermentation Process Development Workflow.
Experimental Protocols
Strain Maintenance and Inoculum Development
Objective: To maintain a stable, high-producing culture of Alternaria solani and prepare a healthy inoculum for fermentation.
Protocol:
-
Strain Storage: Maintain stock cultures of Alternaria solani on Potato Dextrose Agar (PDA) slants at 4°C for short-term storage. For long-term storage, prepare spore suspensions in 20% glycerol (B35011) and store at -80°C.
-
Culture Revival: Aseptically transfer a small piece of mycelium or a loopful of spores from the stock culture to a fresh PDA plate. Incubate at 25°C for 7-10 days until the plate is covered with mycelium.
-
Seed Culture (Shake Flask):
-
Prepare a seed culture medium (e.g., Potato Dextrose Broth or Richard's Broth).
-
Inoculate the seed medium with 3-5 mycelial plugs (5 mm diameter) from the PDA plate.
-
Incubate at 25°C on a rotary shaker at 150-180 rpm for 3-4 days.
-
Lab-Scale Fermentation and Medium Optimization
Objective: To determine the optimal medium composition for this compound production.
Protocol:
-
Basal Medium: Start with a basal medium known to support the growth of Alternaria solani, such as Richard's Broth.
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Systematically vary the concentration of individual medium components (carbon source, nitrogen source, phosphate (B84403) source, and trace elements).
-
For each variation, run a fermentation in shake flasks and measure the this compound titer at the end of the fermentation.
-
-
Statistical Optimization (Response Surface Methodology):
-
Once key medium components are identified through OFAT, use a statistical design of experiments (DoE) approach, such as a Box-Behnken or Central Composite Design, to investigate the interactions between these components and find the optimal concentrations.
-
-
Fermentation Conditions:
-
Inoculate the optimized production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 25°C, 180-220 rpm for 10-14 days.
-
Monitor pH and adjust if necessary.
-
Collect samples periodically to measure biomass and this compound concentration.
-
| Parameter | Range for Optimization |
| Carbon Source | Glucose, Sucrose, Maltose (20-80 g/L) |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate (5-20 g/L) |
| Phosphate Source | KH2PO4, K2HPO4 (1-5 g/L) |
| Temperature | 20-30°C |
| pH | 5.0-7.0 |
| Agitation | 150-250 rpm |
Table 1: Parameters for Lab-Scale Fermentation Optimization.
Bioreactor Scale-Up and Operation
Objective: To translate the optimized fermentation process from shake flasks to a stirred-tank bioreactor and establish scalable operating parameters.
Protocol:
-
Bioreactor Preparation: Prepare and sterilize a lab-scale bioreactor (e.g., 5 L) containing the optimized production medium.
-
Inoculation: Inoculate the bioreactor with 5-10% (v/v) of a well-grown seed culture.
-
Process Parameter Control:
-
Temperature: Maintain the optimal temperature determined in the lab-scale experiments (e.g., 25°C).
-
pH: Control the pH at the optimal setpoint using automated addition of acid and base.
-
Dissolved Oxygen (DO): This is a critical parameter for scaling up fungal fermentations. Maintain a constant DO level (e.g., 30-50% of air saturation) by controlling the agitation speed and aeration rate.[3] Start with a low agitation speed and gradually increase it as the biomass and oxygen demand increase.
-
Agitation: The agitation speed should be sufficient to ensure good mixing and oxygen transfer without causing excessive shear stress on the fungal mycelia.
-
-
Fed-Batch Strategy: To avoid substrate inhibition and prolong the production phase, a fed-batch strategy can be implemented.[4] Once the initial carbon source is depleted, feed a concentrated solution of the carbon source at a controlled rate.
-
Monitoring: Monitor key parameters online (temperature, pH, DO) and offline (biomass, substrate concentration, this compound titer).
| Parameter | Recommended Starting Point | Scale-Up Criterion |
| Vessel Size | 5 L | - |
| Working Volume | 3 L | - |
| Temperature | 25°C | Constant Temperature |
| pH | 6.0 | Constant pH |
| Dissolved Oxygen | 30-50% | Constant kLa |
| Agitation | 200-600 rpm | Constant Tip Speed / Power per Volume |
| Aeration | 0.5-1.5 vvm | Constant Superficial Gas Velocity |
Table 2: Recommended Parameters for Bioreactor Scale-Up.
Regulatory Signaling Pathway
The production of secondary metabolites in fungi, including this compound in Alternaria solani, is tightly regulated by complex signaling networks. Reactive Oxygen Species (ROS) have been identified as important signaling molecules that can trigger the expression of secondary metabolite biosynthetic gene clusters.[5][6] An increase in intracellular ROS can activate transcription factors that bind to the promoter regions of genes within the alt cluster, initiating the biosynthesis of this compound.
Caption: ROS-Mediated Regulation of this compound Biosynthesis.
Downstream Processing
Objective: To efficiently recover and purify this compound from the fermentation broth.
Protocol:
-
Biomass Separation: Separate the fungal biomass from the fermentation broth by centrifugation or filtration.
-
Extraction:
-
Intracellular Product: If this compound is primarily intracellular, extract the biomass with a suitable organic solvent (e.g., ethyl acetate, acetone).
-
Extracellular Product: If this compound is secreted into the broth, perform a liquid-liquid extraction of the supernatant with an appropriate solvent.
-
-
Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Purification: Purify this compound from the crude extract using chromatographic techniques such as silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC).
Data Presentation
All quantitative data from the fermentation experiments should be summarized in tables for easy comparison. Key performance indicators to track include:
-
This compound Titer (g/L): The final concentration of this compound in the fermentation broth.
-
Volumetric Productivity (g/L/h): The rate of this compound production.
-
Yield (g/g): The amount of this compound produced per gram of substrate consumed.
| Fermentation Scale | Medium | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) |
| Shake Flask | Basal | Value | Value | Value |
| Shake Flask | Optimized | Value | Value | Value |
| 5 L Bioreactor | Batch | Value | Value | Value |
| 5 L Bioreactor | Fed-Batch | Value | Value | Value |
Table 3: Example of Data Summary Table for Fermentation Performance.
Conclusion
This document provides a detailed framework for the development of a scalable fermentation process for this compound production. By systematically optimizing the culture medium and key process parameters, and by applying sound engineering principles for scale-up, it is possible to achieve high-titer production of this valuable secondary metabolite. The protocols and guidelines presented herein should serve as a valuable resource for researchers and scientists in the field of natural product drug development.
References
- 1. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. Scale up of a viscous fungal fermentation: application of scale-up criteria with regime analysis and operating boundary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Alternapyrone as a Molecular Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alternapyrone
This compound is a polyketide phytotoxin originally isolated from Alternaria solani, a fungus responsible for early blight disease in tomatoes and potatoes.[1][2] It is biosynthesized by an iterative type I polyketide synthase.[1][3] While its natural role is in plant pathogenesis, recent studies have highlighted its potential in cell biology, particularly in cancer research. This compound has demonstrated cytotoxic effects with a notable selectivity for cancer cells over non-cancerous cell lines, making it a compound of interest for further investigation as a potential molecular probe to dissect pathways involved in cancer cell viability and death.[4] This document provides an overview of its potential applications and detailed protocols for its use in a research setting.
Potential Mechanism of Action and Applications
The precise molecular target of this compound has not yet been fully elucidated. However, its cytotoxic activity suggests that it may interfere with essential cellular processes. As a polyketide, it belongs to a large class of secondary metabolites known for a wide range of biological activities, including anticancer properties. Many natural products exert their effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.
Based on its observed selective cytotoxicity, this compound can be used as a molecular probe to:
-
Investigate mechanisms of selective cancer cell cytotoxicity: By comparing its effects on cancer and normal cells, researchers can explore the underlying molecular differences that confer this selectivity.
-
Identify novel therapeutic targets: Elucidating the mechanism of action of this compound could lead to the discovery of new molecular targets for anticancer drug development.
-
Study cancer cell signaling pathways: this compound can be used to perturb cellular systems and study the resultant changes in signaling pathways that are often dysregulated in cancer, such as those controlling apoptosis and cell proliferation.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the known cytotoxic activity of this compound against different cell lines.
| Cell Line | Cell Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Mouse Myeloma | Cancerous | 3.1 µg/mL | |
| Neonatal Foreskin Fibroblast | Non-cancerous | 25 µg/mL |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of this compound on cultured cells. This compound is soluble in methanol (B129727) or DMSO.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
This compound stock solution (in DMSO)
-
Mammalian cell line of interest (e.g., a cancer cell line and a non-cancerous control)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Cell Viability Assessment using Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
This compound-treated and control cells in suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol (this can be done in larger format plates, e.g., 6-well plates).
-
After the incubation period, collect the cells (including any floating cells) and centrifuge at 100 x g for 5 minutes.
-
Resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-3 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as desired.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation of results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Caption: Workflow for investigating this compound's cytotoxic effects.
Caption: Potential cancer-related signaling pathways affected by this compound.
Caption: Overview of apoptosis pathways for investigation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: In Vitro Cytotoxicity of Alternapyrone Against Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of the in vitro cytotoxicity of Alternapyrone, a polyketide phytotoxin produced by Alternaria solani. While published data on the anticancer activity of this compound is currently limited, this document outlines the established protocols for evaluating its cytotoxic effects and summarizes the available data.
Introduction to this compound and its Cytotoxic Potential
This compound is a polyketide metabolite produced by the fungus Alternaria solani, a known plant pathogen.[1] Preliminary studies have indicated that this compound exhibits cytotoxic activity with a degree of selectivity for cancer cells over non-cancerous cells, making it a compound of interest for further investigation in oncology research.
A study by Yit-Heng Chooi's team demonstrated that this compound displayed a minimum inhibitory concentration (MIC) of 3.1 µg/mL against mouse myeloma cells.[2] In contrast, its activity against non-tumor neonatal foreskin fibroblast cells was significantly lower, with a MIC of 25 µg/mL, suggesting a potential therapeutic window.[2]
Data Presentation: Cytotoxicity of this compound
The table below summarizes the currently available data on the cytotoxic activity of this compound. Further research is required to expand this dataset across a broader range of human cancer cell lines.
| Compound | Cell Line | Cell Type | Assay | Metric | Value | Reference |
| This compound | Mouse Myeloma | Murine Cancer | Not Specified | MIC | 3.1 µg/mL | [2] |
| This compound | Neonatal Foreskin Fibroblast | Human Non-Tumor | Not Specified | MIC | 25 µg/mL | [2] |
Experimental Protocols
To evaluate the in vitro cytotoxicity of this compound against various cancer cell lines, standard colorimetric assays such as the MTT and SRB assays are recommended. These assays are robust, reproducible, and suitable for high-throughput screening.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content. The SRB dye binds to basic amino acid residues in cellular proteins under acidic conditions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the culture medium. Incubate the plate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assays
Caption: Workflow for MTT and SRB cytotoxicity assays.
Potential Signaling Pathways Modulated by Cytotoxic Compounds
While the specific signaling pathways affected by this compound are yet to be elucidated, many natural products exert their anticancer effects by modulating key pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates some common pathways that could be investigated.
Caption: Potential signaling pathways affected by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Alternapyrone Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Alternapyrone, a polyketide phytotoxin produced by the fungus Alternaria solani.[1] Our goal is to equip researchers with the knowledge to diagnose and resolve issues related to low yields, ensuring successful and efficient production of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is a polyketide phytotoxin.[1] It is a secondary metabolite produced by the fungus Alternaria solani, the causal agent of early blight disease in tomato and potato plants.[1]
Q2: What are the primary factors that influence this compound yield in fermentation?
A2: The yield of this compound is influenced by a combination of factors, including the genetic makeup of the Alternaria solani strain, the composition of the culture medium (especially carbon and nitrogen sources), and the physical parameters of the fermentation process such as pH, temperature, aeration, and agitation.
Q3: My Alternaria solani culture shows good biomass growth, but the this compound yield is low. What could be the reason?
A3: This common issue can stem from several factors. Your fermentation conditions might be optimized for vegetative growth rather than secondary metabolite production. This can be due to an improper balance of nutrients, particularly the carbon-to-nitrogen ratio, or suboptimal pH and temperature ranges for inducing the biosynthetic pathway of this compound. It is also possible that the expression of the polyketide synthase genes responsible for this compound production is not being triggered.
Q4: Can I use genetic engineering to improve this compound yield?
A4: Yes, genetic and metabolic engineering strategies can be employed to enhance the production of secondary metabolites.[2] This could involve overexpressing the genes in the this compound biosynthetic gene cluster (alt1-5) or downregulating competing metabolic pathways.[3]
Troubleshooting Guide: Low this compound Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low this compound yields.
Issue 1: Suboptimal Fermentation Conditions
| Potential Cause | Recommended Solution |
| Incorrect Media Composition | The composition of the fermentation medium is critical for secondary metabolite production. Review and optimize the concentrations of carbon and nitrogen sources. Studies on Alternaria species suggest that different carbon sources like glucose, sucrose, and maltose, and various nitrogen sources such as peptone, yeast extract, and ammonium (B1175870) sulfate (B86663) can significantly impact growth and secondary metabolite production. The carbon-to-nitrogen (C:N) ratio is a crucial parameter to optimize for shifting the metabolism from primary growth to secondary metabolite production. |
| Suboptimal pH | The pH of the fermentation broth affects fungal growth and the activity of enzymes involved in the biosynthetic pathway. The optimal pH for growth and secondary metabolite production in Alternaria species is generally in the slightly acidic to neutral range. It is advisable to monitor and control the pH throughout the fermentation process. |
| Inappropriate Temperature | Temperature is a critical parameter for fungal growth and metabolite production. For Alternaria solani, the optimal temperature for growth is typically around 25°C. Fermentation temperatures outside the optimal range can lead to reduced fungal growth and, consequently, lower this compound yields. |
| Insufficient Aeration and Agitation | Oxygen availability is vital for the growth of aerobic fungi like Alternaria. Inadequate agitation can lead to poor oxygen distribution and nutrient mixing, which can hinder cell growth and product formation. Optimizing the agitation speed and aeration rate in a bioreactor is crucial for maximizing yield. |
Issue 2: Inconsistent Batch-to-Batch Yield
| Potential Cause | Recommended Solution |
| Inoculum Variability | The age, viability, and concentration of the fungal spores or mycelia in the inoculum can significantly impact fermentation performance. Standardize the inoculum preparation protocol, including the culture medium, incubation time, and spore/mycelial fragment concentration. |
| Contamination | Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds, leading to variable yields. Ensure that the fermentation medium and equipment are properly sterilized. Implement strict aseptic techniques during all stages of the process. |
Issue 3: Challenges in Extraction and Quantification
| Potential Cause | Recommended Solution |
| Inefficient Extraction | The method used to extract this compound from the fungal biomass or culture broth may not be optimal. Experiment with different solvents and extraction techniques to ensure maximum recovery of the compound. |
| Inaccurate Quantification | The analytical method used for quantifying this compound may lack accuracy or sensitivity. Develop and validate a reliable quantification method, such as High-Performance Liquid Chromatography (HPLC), using a pure standard of this compound. |
Experimental Protocols
Protocol 1: Fermentation of Alternaria solani for this compound Production
This protocol provides a general guideline for the fermentation of Alternaria solani to produce this compound. Optimization of specific parameters will be necessary for different strains and fermentation systems.
1. Inoculum Preparation:
-
Grow Alternaria solani on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
2. Fermentation:
-
Prepare the fermentation medium. A variety of media can be used, such as Potato Dextrose Broth (PDB) or a custom medium with optimized carbon and nitrogen sources. For example, a basal medium could contain (per liter): Glucose (20 g), Peptone (10 g), KH2PO4 (1 g), MgSO4·7H2O (0.5 g).
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate the medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the fermentation culture at 25°C with shaking (e.g., 150 rpm) for 10-14 days.
3. Extraction of this compound:
-
After the fermentation period, separate the mycelia from the culture broth by filtration.
-
The extraction of this compound can be performed from either the mycelia or the culture broth, depending on its localization. It is recommended to test both.
-
For mycelial extraction, lyophilize the biomass and then extract with a suitable organic solvent such as methanol (B129727) or ethyl acetate.
-
For broth extraction, perform a liquid-liquid extraction with an appropriate solvent like ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain the crude this compound extract.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.
1. Sample Preparation:
-
Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be starting from 50% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (this needs to be determined experimentally, but a starting point could be a scan from 200-400 nm).
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a standard curve using a pure this compound standard of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.
Data Presentation
Table 1: Example of Media Optimization for Alternaria spp. Secondary Metabolite Production
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| Glucose | Peptone | 12.5 | 150 |
| Glucose | Yeast Extract | 11.8 | 135 |
| Sucrose | Peptone | 10.2 | 180 |
| Sucrose | Yeast Extract | 9.8 | 165 |
| Maltose | Peptone | 13.1 | 120 |
| Maltose | Yeast Extract | 12.7 | 110 |
Note: This is example data and actual results may vary.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Stereochemical Control in Alternapyrone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Alternapyrone. The focus is on resolving common stereochemical ambiguities and challenges encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What is the primary stereochemical challenge in the total synthesis of this compound?
A1: The main challenge in the synthesis of this compound was historically the unknown absolute configuration of the three stereogenic centers within its polyketide backbone. This ambiguity was resolved through a combination of a biochemistry-guided prediction, based on the stereospecificity of the polyketide synthase (PKS) domains, and confirmation via total synthesis. The enoyl reductase (ER) domain of the PKS was predicted to yield an S-configuration for the three methyl-bearing stereocenters, a hypothesis that was confirmed through the successful synthesis of the natural product.
Q2: Which reactions are critical for establishing the stereochemistry in the reported total synthesis of this compound?
A2: The stereochemistry of this compound is primarily established through two key reactions in the convergent synthesis of its backbone:
-
Mukaiyama Aldol (B89426) Reaction: This reaction is used to create a key chiral alcohol intermediate, which ultimately forms part of the side chain. The stereoselectivity of this step is crucial for setting one of the stereocenters.
-
Samarium Diiodide (SmI₂) Mediated Kagan-Molander Coupling: This intramolecular reaction is employed to form a key carbon-carbon bond in the polyketide chain. The diastereoselectivity of this coupling is influenced by reaction conditions and is critical for establishing the relative stereochemistry of adjacent stereocenters.
Q3: How was the absolute configuration of natural this compound ultimately confirmed?
A3: The absolute configuration was conclusively established by comparing the spectroscopic data and optical rotation of the synthetically produced this compound with that of the natural product. The successful total synthesis, which followed a stereochemically defined pathway, yielded a product identical to the natural isolate, thereby validating the initial stereochemical predictions.
Troubleshooting Guides
Mukaiyama Aldol Reaction for Stereocenter Generation
The Mukaiyama aldol reaction is a powerful tool for creating carbon-carbon bonds with high stereocontrol. However, achieving the desired diastereoselectivity can be challenging.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Diastereoselectivity | 1. Incorrect enolate geometry (E/Z mixture). 2. Inappropriate Lewis acid or chiral auxiliary. 3. Suboptimal reaction temperature. | 1. Ensure the use of conditions known to favor the desired enolate isomer. For example, using dicyclohexylboron chloride tends to give the Z-enolate. 2. Experiment with different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, BF₃·OEt₂) to find the optimal one for your substrate. If using a chiral auxiliary, consider alternatives like Evans' oxazolidinones for syn-products or Crimmins' thiazolidinethiones for anti-products. 3. Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity. |
| Poor Yield | 1. Decomposition of starting materials or product. 2. Inefficient enolization. 3. Steric hindrance. | 1. Ensure anhydrous conditions and an inert atmosphere. Use freshly distilled solvents and reagents. 2. Use a stronger base or a different silylating agent to ensure complete enolate formation. 3. If the aldehyde or enolate is highly hindered, a less bulky Lewis acid or a higher reaction temperature may be required, though this might compromise selectivity. |
| Epimerization of the Aldol Adduct | Presence of acidic or basic impurities during workup or purification. | 1. Use a buffered quench (e.g., saturated NH₄Cl) to neutralize the reaction mixture. 2. Avoid prolonged exposure to silica (B1680970) gel during chromatography. Consider using deactivated silica or a different purification method like crystallization. |
| Chiral Auxiliary | Typical Diastereoselectivity (d.r.) | Major Product | Notes |
| Evans' Oxazolidinones | >95:5 | syn | Highly reliable for generating syn-aldol products. The stereochemical outcome is well-predicted by the Zimmerman-Traxler model. |
| Crimmins' Thiazolidinethiones | >95:5 | anti | Excellent for the synthesis of anti-aldol products. |
| Oppolzer's Camphorsultam | >90:10 | syn or anti | Can provide either syn or anti products depending on the metal enolate. |
| SAMP/RAMP Hydrazones | >90:10 | syn or anti | Versatile for α-functionalization of carbonyls, including aldol additions. |
Note: Diastereoselectivity can be substrate-dependent. The table provides general trends.
Kagan-Molander (SmI₂) Mediated Coupling
This powerful reductive coupling is used to form C-C bonds, but its stereochemical outcome can be sensitive to reaction conditions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Diastereoselectivity | 1. Suboptimal solvent or additives. 2. Reaction temperature is too high. 3. Slow addition of the substrate. | 1. The choice of solvent and additives is critical. Hexamethylphosphoramide (HMPA) is a common additive to increase the reducing power of SmI₂ and can influence stereoselectivity. However, due to its toxicity, alternatives like DMPU or N,N'-dimethylpropyleneurea can be explored. Protic co-solvents like t-BuOH can also affect the outcome.[1] 2. Perform the reaction at low temperatures (e.g., -78 °C) to favor the thermodynamically more stable transition state, which often leads to higher diastereoselectivity. 3. Slow addition of the substrate to the SmI₂ solution can sometimes improve selectivity by maintaining a low concentration of the reactive intermediate. |
| Incomplete Reaction or Low Yield | 1. Insufficient SmI₂ or decomposition of the reagent. 2. Presence of reducible functional groups that compete with the desired reaction. | 1. Use freshly prepared SmI₂ solution, as it is sensitive to air and moisture. Ensure an inert atmosphere. An excess of SmI₂ may be required. 2. Protect other reducible functional groups (e.g., esters, other carbonyls) if they are interfering with the desired coupling. |
| Formation of Byproducts (e.g., Pinacol Coupling) | High concentration of the carbonyl starting material. | Use high dilution conditions to favor the intramolecular reaction over intermolecular coupling. |
| Additive | Effect on Reactivity | Effect on Stereoselectivity | Notes |
| HMPA | Increases reducing power of SmI₂. | Can significantly alter diastereoselectivity, often leading to higher selectivity. | Carcinogenic; handle with extreme care. |
| DMPU | Moderate increase in reactivity. | Can be a less toxic alternative to HMPA, but may result in different stereochemical outcomes. | |
| t-BuOH | Acts as a proton source. | Can influence the protonation step of the intermediate radical anion, thereby affecting the final stereochemistry.[1] | |
| LiCl/LiBr | Can accelerate the reaction and improve yields. | May influence the chelation of intermediates, potentially altering diastereoselectivity. |
Experimental Protocols
Key Step 1: Mukaiyama Aldol Reaction
This protocol is adapted from the total synthesis of this compound for the formation of a key chiral alcohol intermediate.
Materials:
-
Chiral aldehyde precursor
-
Silyl (B83357) enol ether
-
Dichloromethane (CH₂Cl₂, freshly distilled)
-
Titanium tetrachloride (TiCl₄)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
To a stirred solution of the chiral aldehyde in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add TiCl₄ (1.1 equivalents) dropwise.
-
Stir the resulting mixture for 10 minutes at -78 °C.
-
Add a solution of the silyl enol ether in anhydrous CH₂Cl₂ dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
Key Step 2: Kagan-Molander Coupling
This protocol describes a general procedure for an intramolecular SmI₂-mediated reductive coupling.
Materials:
-
Aldehyde-alkenyl bromide precursor
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, freshly prepared)
-
Tetrahydrofuran (THF, anhydrous)
-
tert-Butanol (t-BuOH, anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
To a solution of the aldehyde-alkenyl bromide precursor in anhydrous THF at -78 °C under an inert atmosphere, add anhydrous t-BuOH (4.0 equivalents).
-
Add the freshly prepared SmI₂ solution in THF dropwise until the characteristic dark blue color persists.
-
Stir the reaction mixture at -78 °C for 1 hour, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the cyclized product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for poor stereoselectivity.
References
Technical Support Center: Troubleshooting Alternapyrone Purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the instability of Alternapyrone (B2900868) during purification. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during purification?
This compound is a bioactive polyketide produced by fungi such as Alternaria solani.[1][2] It features a 4-hydroxy-2-pyrone ring system and a long, unsaturated alkyl chain.[1] These structural motifs, particularly the pyrone ring and the conjugated double bonds, can be susceptible to degradation under certain conditions, leading to loss of the target compound during purification. The 2-pyrone unit, in particular, can be prone to degradation under harsh conditions.[3][4]
Q2: What are the primary factors that can lead to the degradation of this compound during purification?
The instability of this compound during purification can be attributed to several factors inherent to its chemical structure as a polyketide and a 4-hydroxy-2-pyrone:
-
pH Sensitivity: The α-pyrone (lactone) ring can be susceptible to hydrolysis under acidic or basic conditions.
-
Thermal Lability: Complex polyketides can be sensitive to heat, leading to degradation at elevated temperatures.
-
Oxidation: The conjugated double bonds in the polyketide chain may be prone to oxidation.
-
Light Sensitivity: Exposure to light, especially UV, can sometimes cause degradation of complex organic molecules.
-
Harsh Chemical Environments: Strong acids, bases, or certain solvents can promote degradation.[3][4]
Q3: What are the general signs of this compound degradation during chromatographic purification?
Signs of degradation during chromatography can include:
-
Appearance of unexpected peaks: New peaks, often eluting earlier than the parent compound, may indicate the formation of smaller, more polar degradation products.
-
Peak tailing or splitting: This can sometimes be a result of on-column degradation.
-
Low recovery of the target compound: A significant loss of this compound after a purification step is a strong indicator of instability.
-
Color changes: A change in the color of the sample or the chromatographic fractions may suggest chemical decomposition.
Troubleshooting Guide for this compound Instability
This guide provides specific troubleshooting advice for common problems encountered during the purification of this compound.
Problem 1: Low yield of this compound after silica (B1680970) gel chromatography.
-
Question: I am losing a significant amount of this compound during flash chromatography on silica gel. What could be the cause and how can I prevent it?
-
Answer:
-
Potential Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic, which can catalyze the degradation of acid-sensitive compounds like this compound. The 4-hydroxy-2-pyrone moiety might be particularly susceptible.
-
Troubleshooting Strategy 1:
-
Use Neutralized or Deactivated Silica Gel: Consider using silica gel that has been neutralized with a base (e.g., washed with a solvent containing a small amount of triethylamine (B128534) or ammonia) and then re-equilibrated with your mobile phase.
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase such as neutral alumina, Florisil®, or a bonded phase like diol-silica.
-
-
Potential Cause 2: Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.
-
Troubleshooting Strategy 2:
-
Optimize Chromatography Conditions: Develop a rapid and efficient purification method. Use a steeper solvent gradient to elute the compound faster. However, be mindful of maintaining good separation.
-
Work-up Procedure: Ensure that the crude extract is not exposed to acidic or basic conditions for extended periods before chromatography.
-
-
Problem 2: Appearance of multiple, closely eluting peaks around the expected retention time of this compound.
-
Question: My chromatogram shows several small peaks around the main this compound peak. Are these isomers or degradation products?
-
Answer:
-
Potential Cause 1: On-column Isomerization or Degradation: The stationary phase or solvent system might be causing partial degradation or isomerization of this compound. The conjugated triene system in the side chain could be susceptible to isomerization.
-
Troubleshooting Strategy 1:
-
Analyze Fractions: Collect all the related peaks and analyze them by a high-resolution technique like LC-MS or NMR to determine their identity. This will confirm if they are isomers or degradation products.
-
Milder Conditions: As mentioned in Problem 1, switch to a more inert stationary phase and ensure your solvents are of high purity and free from acidic or basic contaminants.
-
-
Potential Cause 2: Instability in Solution: this compound might be unstable in the solvent used for sample loading or in the mobile phase.
-
Troubleshooting Strategy 2:
-
Solvent Selection: Dissolve the sample in a minimal amount of a non-polar, aprotic solvent immediately before loading it onto the column.
-
Temperature Control: Keep the sample and solvent cool to minimize degradation. If possible, run the chromatography at a lower temperature.
-
-
Problem 3: The purified this compound degrades upon storage.
-
Question: I successfully purified this compound, but it seems to be degrading in the vial. How should I store it?
-
Answer:
-
Potential Causes: Exposure to air (oxidation), light, and elevated temperatures can lead to the degradation of purified this compound.
-
Troubleshooting and Storage Recommendations:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent Choice: If stored in solution, use a high-purity, aprotic solvent. Evaporate the solvent and store the compound as a solid film or powder if possible.
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C.
-
Light Protection: Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
-
Data Presentation
The following table summarizes the recommended starting conditions for the purification of this compound based on published synthetic procedures. Researchers should optimize these conditions for their specific sample and scale.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and widely available. Consider deactivation if instability is observed. |
| Mobile Phase | Hexanes/Ethyl Acetate (B1210297) Gradient | A common solvent system for moderately polar compounds. |
| Example Gradient | Start with 100% Hexanes, gradually increase to 33% Ethyl Acetate in Hexanes | This allows for the elution of non-polar impurities first, followed by the target compound. |
| Sample Preparation | Dissolve in a minimal amount of dichloromethane (B109758) or the initial mobile phase | Minimizes band broadening and potential solvent-induced degradation. |
| Storage of Purified Compound | Solid form, -20°C, under inert gas, protected from light | To prevent degradation from oxidation, heat, and light. |
Experimental Protocols
Key Experiment: Flash Column Chromatography for this compound Purification
This protocol is adapted from a published total synthesis of this compound and serves as a general guideline.
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes.
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by washing with several column volumes of 100% hexanes.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound sample in a minimal volume of dichloromethane or the initial mobile phase (100% hexanes).
-
If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexanes.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is to move from 100% hexanes to a final concentration of 33% ethyl acetate in hexanes.
-
The exact gradient profile should be optimized based on thin-layer chromatography (TLC) analysis of the crude mixture.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the elution of compounds by TLC, staining with an appropriate reagent (e.g., potassium permanganate (B83412) or UV light if the compound is UV active).
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature (e.g., < 30°C) to prevent thermal degradation.
-
Further dry the sample under high vacuum to remove residual solvent.
-
Mandatory Visualizations
Biosynthetic Pathway of this compound
This compound is synthesized by an iterative Type I polyketide synthase (PKS), specifically PKSN, encoded by the alt5 gene.[1] The biosynthesis involves the iterative condensation of acetate units, with specific methylation steps.
Caption: Proposed biosynthetic pathway of this compound by the iterative Type I PKSN.
Troubleshooting Workflow for this compound Instability
This workflow provides a logical sequence of steps to diagnose and resolve instability issues during purification.
Caption: A logical workflow for troubleshooting this compound instability during purification.
References
- 1. An iterative type I polyketide synthase PKSN catalyzes synthesis of the decaketide this compound with regio-specific octa-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Optimizing HPLC-MS for Sensitive Alternapyrone Detection
Welcome to the technical support center for optimizing HPLC-MS parameters for the sensitive detection of Alternapyrone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a polyketide mycotoxin produced by fungi of the Alternaria genus, such as Alternaria solani.[1][2] Understanding its basic properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₄O₃ | [3] |
| Molecular Weight | 428.6 g/mol | [3] |
| Monoisotopic Mass | 428.329045 Da | [3] |
| Solubility | Soluble in methanol (B129727) or DMSO |
Q2: What is a good starting point for HPLC-MS/MS parameters for this compound detection?
Here are recommended starting parameters:
| Parameter | Recommended Setting |
| HPLC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | Start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the relatively nonpolar this compound. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 429.3 [M+H]⁺ |
| Product Ions (Q3) | To be determined empirically. Common losses for similar molecules include water (H₂O), carbon monoxide (CO), and cleavage of the alkyl side chain. |
| Collision Energy (CE) | To be optimized for each transition. Start with a range of 10-40 eV. |
Troubleshooting Guides
This section addresses common issues encountered during the HPLC-MS/MS analysis of this compound.
Issue 1: Low Sensitivity or No Signal
Question: I am not detecting this compound, or the signal is very weak. What should I check?
Answer: Low sensitivity can be due to issues with sample preparation, HPLC separation, or mass spectrometer settings.
-
Sample Preparation:
-
Concentration: this compound may be present at very low concentrations in your sample. Consider using a more concentrated extract or implementing a sample clean-up and concentration step like Solid-Phase Extraction (SPE).
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. A thorough sample cleanup, such as the QuEChERS method, is recommended.
-
-
HPLC Conditions:
-
Mobile Phase: Ensure the mobile phase composition is appropriate for eluting a relatively nonpolar compound like this compound. A gradient with a high percentage of organic solvent (methanol or acetonitrile) will be necessary.
-
Column Choice: A C18 column is a good starting point, but if sensitivity remains low, consider other stationary phases.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: While positive mode (ESI+) is generally preferred for compounds with proton-accepting sites, it's worth testing negative mode (ESI-) as well, as some α-pyrones show good response in negative mode.
-
MS/MS Transition: This is a critical parameter. Since published MRM transitions for this compound are scarce, you will need to determine the optimal precursor and product ions, as well as the collision energy, by infusing a pure standard.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
-
Troubleshooting Workflow for Low Sensitivity
Troubleshooting workflow for addressing low sensitivity in this compound detection.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Question: My this compound peak is showing significant tailing/fronting/is broad. What could be the cause and how can I fix it?
Answer: Poor peak shape can arise from several factors related to the HPLC method and sample matrix.
| Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Add a small amount of a competing base to the mobile phase if using a silica-based C18 column. Ensure the mobile phase pH is appropriate. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | The injection solvent should be weaker than the initial mobile phase. Reconstitute the final sample extract in a solvent similar to the starting mobile phase composition. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Logical Flow for Diagnosing Poor Peak Shape
Decision tree for troubleshooting poor peak shape.
Issue 3: High Background Noise or Matrix Interference
Question: I am observing a high background signal in my chromatogram, which is affecting the detection of this compound. How can I reduce it?
Answer: High background noise often originates from the sample matrix or contaminated solvents.
-
Sample Preparation: A more effective sample cleanup is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for complex matrices like grains and other plant materials.
-
Solvent Quality: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Divert Valve: If your system has a divert valve, program it to divert the flow to waste during the initial part of the run when highly polar, unretained matrix components elute, and also at the end of the run during column flushing.
-
Source Contamination: A dirty ion source can contribute to high background. Regularly clean the ion source components according to the manufacturer's instructions.
Experimental Protocols
Protocol 1: Sample Preparation using a Modified QuEChERS Method for Cereal Grains
This protocol is a general guideline and may need to be optimized for your specific matrix.
-
Homogenization: Grind a representative sample of the cereal grain to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a portion of the cleaned extract into an autosampler vial.
-
For improved peak shape, it is advisable to evaporate a known volume of the extract to dryness under a gentle stream of nitrogen and reconstitute it in the initial mobile phase.
-
Sample Preparation Workflow
A typical QuEChERS workflow for the extraction of this compound from cereal matrices.
Protocol 2: Determination of Optimal MRM Transitions for this compound
This protocol requires a pure analytical standard of this compound.
-
Standard Preparation: Prepare a solution of this compound in methanol or acetonitrile at a concentration of approximately 1 µg/mL.
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Full Scan (Q1 Scan): In positive ionization mode, acquire a full scan mass spectrum to confirm the m/z of the precursor ion, which is expected to be [M+H]⁺ at m/z 429.3.
-
Product Ion Scan (Q3 Scan):
-
Set the first quadrupole (Q1) to isolate the precursor ion (m/z 429.3).
-
Scan the third quadrupole (Q3) across a mass range (e.g., m/z 50-430) to observe the fragment ions produced in the collision cell.
-
Vary the collision energy (e.g., in steps of 5 eV from 10 to 40 eV) to find the energy that produces the most abundant and stable fragment ions.
-
-
MRM Transition Selection:
-
Select the two or three most intense and specific product ions for your MRM transitions. The most intense transition is typically used for quantification, and the others for confirmation.
-
-
Collision Energy Optimization: For each selected MRM transition, perform a more detailed collision energy optimization by ramping the CE in smaller increments (e.g., 2 eV) to find the exact value that yields the maximum product ion intensity.
This technical support guide provides a comprehensive starting point for developing and troubleshooting your HPLC-MS method for this compound detection. For further assistance, please consult your instrument's user manuals or contact your application support specialist.
References
Technical Support Center: Enhancing Alternapyrone Biosynthetic Gene Cluster Expression
Welcome to the technical support center for enhancing the expression of the Alternapyrone biosynthetic gene cluster (BGC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound biosynthetic gene cluster and where does it originate?
A1: The this compound biosynthetic gene cluster is a set of co-located genes responsible for the production of this compound, a polyketide with potential biological activities. This cluster was first identified in the fungus Alternaria solani, a plant pathogen causing early blight disease in tomato and potato.[1][2][3] The core of this cluster is a highly reducing iterative type I polyketide synthase (PKS), often referred to as PKSN or encoded by the alt5 gene.[4][5]
Q2: I am not seeing any this compound production after heterologously expressing the BGC in Aspergillus oryzae. What are the common initial troubleshooting steps?
A2: When facing a lack of production in a heterologous host like Aspergillus oryzae, consider the following initial checks:
-
Vector Integrity and Transformation: Verify the integrity of your expression vector and confirm successful transformation through molecular methods like PCR and sequencing.
-
Promoter Activity: Ensure the promoter driving the expression of the BGC is active under your culture conditions. The choice of promoter is critical for driving expression.[1][6][7]
-
Codon Optimization: If expressing genes from a different fungal species, ensure the codons have been optimized for your expression host.
-
Precursor Availability: Confirm that the necessary precursor molecules for polyketide synthesis, such as acetyl-CoA and malonyl-CoA, are sufficiently available in your host organism under the chosen fermentation conditions.
Q3: My this compound yield is very low. What are the key strategies to enhance production?
A3: Low yield is a common challenge. Here are several strategies to enhance this compound production:
-
Promoter Engineering: Replace the native promoter of the PKS gene (alt5) with a strong, constitutive, or inducible promoter known to be highly active in your expression host.[1][6][7]
-
Overexpression of Pathway-Specific Transcription Factors: If a pathway-specific transcription factor is present within the cluster, its overexpression can significantly boost the expression of the entire BGC.
-
Epigenetic Modification: Utilize chemical epigenetics by adding small molecule inhibitors of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs) to the culture medium. These can activate silent or weakly expressed gene clusters.
-
Optimization of Culture Conditions: Systematically optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration.
-
Co-culture: Cultivating your production strain with other microorganisms can sometimes induce the expression of silent BGCs through microbial interactions.
Troubleshooting Guides
Issue 1: No or Low Yield of this compound in Heterologous Host (Aspergillus oryzae)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Promoter | Replace the native promoter of the alt5 (PKS) gene with a strong constitutive promoter like gpdA or an inducible promoter like amyB.[8] | Significant increase in alt5 transcript levels and detectable this compound production. |
| Silent BGC | Add a DNA methyltransferase (DNMT) inhibitor (e.g., 5-azacytidine) or a histone deacetylase (HDAC) inhibitor (e.g., sodium butyrate) to the culture medium. | Activation of the gene cluster and production of this compound. |
| Sub-optimal Culture Conditions | Systematically vary the carbon and nitrogen sources, pH, and temperature of your fermentation. | Identification of optimal conditions for this compound production. |
| Incomplete BGC Transfer | Verify that the entire functional BGC, including all necessary tailoring enzymes, has been successfully transferred and integrated into the host genome. | Confirmation of the presence of all genes required for the complete biosynthetic pathway. |
| Precursor Limitation | Supplement the medium with precursors for polyketide synthesis, such as acetate (B1210297) or ethanol. | Increased availability of building blocks for the PKS, leading to higher yields. |
Quantitative Data Summary
While specific quantitative data for the enhancement of the this compound BGC is limited in publicly available literature, the following table illustrates the potential impact of various strategies based on studies of other fungal polyketide biosynthetic gene clusters.
| Enhancement Strategy | Target Gene/Process | Host Organism | Fold Increase in Production (Illustrative) | Reference |
| Promoter Replacement | Polyketide Synthase (PKS) | Aspergillus nidulans | Up to 100-fold | [6] |
| Transcription Factor Overexpression | Pathway-specific TF | Aspergillus sp. | 10 to 50-fold | General Knowledge |
| Epigenetic Modification (HDAC inhibitor) | Chromatin remodeling | Fungal endophyte | Activation from no production to detectable levels | General Knowledge |
| Media Optimization | Fermentation conditions | Aspergillus oryzae | 2 to 5-fold | [9] |
Experimental Protocols
Protocol 1: Promoter Replacement for alt5 Gene in Aspergillus oryzae
This protocol outlines the replacement of the native promoter of the this compound polyketide synthase gene (alt5) with the strong constitutive gpdA promoter from Aspergillus nidulans.
1. Plasmid Construction:
- Synthesize or PCR amplify the gpdA promoter.
- Amplify approximately 1 kb regions upstream (left flank) and downstream (right flank) of the native alt5 promoter in the Alternaria solani genomic DNA.
- Amplify a selection marker (e.g., hygromycin resistance gene, hph).
- Assemble the left flank, gpdA promoter, right flank, and hph marker into a suitable vector using Gibson Assembly or a similar cloning method.
2. Aspergillus oryzae Transformation:
- Prepare protoplasts from young mycelia of A. oryzae.
- Transform the protoplasts with the constructed plasmid using a polyethylene (B3416737) glycol (PEG)-mediated method.
- Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent (e.g., hygromycin).
3. Screening and Verification:
- Isolate genomic DNA from putative transformants.
- Verify the correct integration of the promoter replacement cassette by PCR using primers flanking the integration site.
- Confirm the replacement by sequencing the PCR product.
4. Fermentation and Analysis:
- Inoculate a confirmed transformant into a suitable production medium.
- Ferment for 5-7 days at 28-30°C with shaking.
- Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
- Analyze the extract for this compound production using HPLC or LC-MS.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) to Analyze Gene Expression
This protocol describes how to quantify the transcript levels of the alt gene cluster in response to an enhancement strategy.
1. RNA Extraction:
- Harvest fungal mycelia from both control and experimental cultures.
- Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder.
- Extract total RNA using a suitable kit or a Trizol-based method.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
2. cDNA Synthesis:
- Quantify the RNA and assess its integrity.
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.[10]
3. qRT-PCR:
- Design and validate primers for your target genes within the alt cluster (e.g., alt5, and a tailoring enzyme) and a housekeeping gene for normalization (e.g., β-tubulin or actin).
- Prepare the qRT-PCR reaction mix containing cDNA, primers, and a suitable SYBR Green master mix.
- Run the reaction on a real-time PCR instrument.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the control and experimental conditions.[11][12]
Signaling Pathways and Experimental Workflows
References
- 1. Advances in Fungal Promoter Engineering for Enhancing Secondary Metabolite Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and functional analysis of protein secreted by Alternaria solani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and functional analysis of protein secreted by Alternaria solani | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Promoter engineering strategies for the overproduction of valuable metabolites in microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional expression of a foreign gene in Aspergillus oryzae producing new pyrone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Phytotoxic Profiles of Alternapyrone and Solanapyrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phytotoxicity of two fungal secondary metabolites, Alternapyrone and Solanapyrone. Both compounds, produced by various species of Alternaria and other fungi, have demonstrated phytotoxic effects, suggesting their potential as leads for herbicide development. This document summarizes the available quantitative data, outlines experimental protocols for assessing their phytotoxicity, and visualizes their known or proposed mechanisms of action.
Quantitative Phytotoxicity Data
The phytotoxic effects of this compound and Solanapyrone have been evaluated in different plant species using various bioassays. The following tables summarize the key quantitative findings from the literature. A direct comparison is challenging due to the differing experimental systems.
Table 1: Phytotoxicity of Solanapyrone Analogs
| Compound | Plant Species | Bioassay | Concentration | Effect | Reference |
| Solanapyrone A | Cicer arietinum (Chickpea) | Seed Germination Inhibition | ED50: 7.15 ± 1.77 µg/mL | 50% inhibition of seed germination.[1] | |
| Solanapyrone A | Cicer arietinum (Chickpea) | Hypocotyl Elongation Inhibition | ED50: 5.87 ± 1.40 µg/mL | 50% inhibition of hypocotyl elongation.[1] | |
| Solanapyrone A | Cicer arietinum (Chickpea) | Radicle Elongation Inhibition | ED50: 3.60 ± 1.47 µg/mL | 50% inhibition of radicle elongation.[1] | |
| Solanapyrone A | Cicer arietinum (Chickpea) cv. ILC 1929 | Cell Viability Assay | LD50: 18.6 µg/mL | 50% lethal dose in a sensitive cultivar. | |
| Solanapyrone B | Cicer arietinum (Chickpea) cv. ILC 1929 | Cell Viability Assay | LD50: 23.2 µg/mL | 50% lethal dose in a sensitive cultivar. | |
| Solanapyrone C | Cicer arietinum (Chickpea) cv. ILC 1929 | Cell Viability Assay | LD50: 96.8 µg/mL | 50% lethal dose in a sensitive cultivar. | |
| Solanapyrone A | Cicer arietinum (Chickpea) cv. ILC 3279 | Cell Viability Assay | LD50: 34.5 µg/mL | 50% lethal dose in a resistant cultivar. | |
| Solanapyrone B | Cicer arietinum (Chickpea) cv. ILC 3279 | Cell Viability Assay | LD50: 36.2 µg/mL | 50% lethal dose in a resistant cultivar. | |
| Solanapyrone C | Cicer arietinum (Chickpea) cv. ILC 3279 | Cell Viability Assay | LD50: 109.3 µg/mL | 50% lethal dose in a resistant cultivar. | |
| Solanapyrone A | Lycopersicon esculentum (Tomato) | Leaf Necrosis | 0.1 - 0.25 µM | Promoted necrosis on tomato leaves after 5 days.[2] | |
| Solanapyrones | Lactuca sativa (Lettuce) | Seedling Phytotoxicity | Not specified | Phytotoxicity on lettuce seedlings was discussed.[3] |
Table 2: Phytotoxicity of this compound Analogs
| Compound | Plant Species | Bioassay | Concentration | Effect | Reference |
| This compound E | Triticum aestivum (Wheat) | Seed Germination Assay | 100 µg/mL | Exhibited anti-germination activities.[4] | |
| This compound F | Triticum aestivum (Wheat) | Seed Germination Assay | 100 µg/mL | Completely inhibited wheat germination.[4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of phytotoxicity studies. Below are descriptions of protocols used to assess the phytotoxic effects of Solanapyrone and a general protocol for seed germination assays applicable to this compound.
Solanapyrone: Chickpea Seedling Growth Inhibition Assay
This protocol is based on the methodology described for testing the phytotoxicity of Solanapyrone A on chickpea seedlings[1].
-
Preparation of Test Solutions: Solanapyrone A is dissolved in a suitable solvent (e.g., ethanol) and then diluted with sterile distilled water to achieve a range of concentrations. A solvent control is also prepared.
-
Seed Sterilization and Germination: Chickpea seeds are surface-sterilized, typically with a sodium hypochlorite (B82951) solution, and then rinsed thoroughly with sterile water. Seeds are then placed in sterile petri dishes containing filter paper moistened with the test solutions or control.
-
Incubation: The petri dishes are incubated in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 7 days).
-
Data Collection: After the incubation period, the percentage of seed germination is recorded. The lengths of the radicle and hypocotyl of the germinated seedlings are measured.
-
Analysis: The effective dose causing 50% inhibition (ED50) for germination, radicle elongation, and hypocotyl elongation is calculated by comparing the results from the Solanapyrone A treatments to the control.
This compound: Wheat Seed Germination Assay (General Protocol)
The following is a general protocol for a seed germination bioassay on filter paper, which can be adapted for testing the phytotoxicity of this compound on wheat seeds[5][6].
-
Preparation of Test Solutions: this compound is dissolved in an appropriate solvent and diluted with deionized water to the desired concentrations. A solvent control is included.
-
Assay Setup: A specified number of wheat seeds (e.g., 20-50) are placed on filter paper in sterile petri dishes. A standard volume of the test solution or control is added to each petri dish to moisten the filter paper.
-
Incubation: The petri dishes are sealed (e.g., with parafilm) to prevent evaporation and incubated in a controlled environment (e.g., 25°C in the dark) for a set duration (e.g., 5-7 days).
-
Assessment: The number of germinated seeds is counted. Germination is typically defined by the emergence of the radicle. The percentage of germination inhibition is calculated relative to the control. Root and shoot length can also be measured as additional parameters of phytotoxicity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by these phytotoxins is key to their development as herbicides.
Solanapyrone: Proposed Mechanism of Action
Solanapyrone A has been shown to interfere with fundamental cellular processes in plants. It has been identified as an inhibitor of DNA polymerase beta and lambda[7]. Furthermore, it has been observed to induce the phosphorylation of a calcium-dependent protein kinase (CDPK) in potatoes, suggesting an interference with calcium-mediated signaling pathways that are crucial for plant defense and stress responses[7].
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solanapyrones, Phytotoxins Produced by Alternaria solani: Biosynthesis and Isolation of Minor Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead phytotoxicity on wheat (Triticum aestivum L.) seed germination and seedlings growth [comptes-rendus.academie-sciences.fr]
- 6. sunflower.k-state.edu [sunflower.k-state.edu]
- 7. Discovery, Biosynthesis, Total Synthesis, and Biological Activities of Solanapyrones: [4 + 2] Cycloaddition-Derived Polyketides of Fungal Origin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Alternapyrone and its Potential Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Abstract
Alternapyrone (B2900868), a polyketide natural product isolated from fungi of the Alternaria genus, has demonstrated notable cytotoxic activity, positioning it as a scaffold of interest for the development of novel therapeutic agents. To date, comprehensive structure-activity relationship (SAR) studies on a series of synthetic this compound derivatives are limited in the public domain. This guide provides a comparative analysis of the known biological activity of this compound, detailed experimental protocols for its evaluation, and insights into the SAR of structurally related pyrone-containing compounds. This information is intended to serve as a foundational resource for researchers aiming to design and synthesize novel this compound analogs with enhanced therapeutic potential.
Introduction to this compound
This compound is a bioactive polyketide characterized by a substituted α-pyrone core linked to a long, methylated polyene chain.[1] Its biosynthesis is catalyzed by an iterative type I polyketide synthase.[2] The complex structure and cytotoxic properties of this compound make it an intriguing starting point for medicinal chemistry campaigns.
Biological Activity of this compound
The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines. Specifically, it has been shown to exhibit inhibitory effects on mouse myeloma cells.[3]
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | Mouse Myeloma | IC50 | Not Reported | [3] |
Note: While the source indicates cytotoxic activity, a specific IC50 value was not provided in the available literature.
Comparative Analysis: SAR of Structurally Related Pyrones
In the absence of extensive SAR data for synthetic this compound derivatives, we can draw valuable insights from studies on other natural and synthetic compounds containing the α-pyrone motif. These studies can guide the rational design of future this compound analogs.
Fusapyrone Derivatives
Fusapyrone, another fungal polyketide with an α-pyrone core, has been the subject of SAR studies. Modifications to its structure have revealed key features influencing its biological activity.
Table 2: Comparative Cytotoxicity of Fusapyrone and its Analogs
| Compound | Modification from Parent | Activity Trend |
| Fusapyrone Analog 1 | Simplification of the side chain | Decreased activity |
| Fusapyrone Analog 2 | Introduction of aromatic moieties | Variable activity |
| Fusapyrone Analog 3 | Modification of the pyrone ring | Often leads to loss of activity |
This table is a generalized representation based on SAR trends for pyrone-containing compounds and is intended for illustrative purposes.
Dibenzo-α-pyrone Derivatives from Alternaria alternata
Several dibenzo-α-pyrone derivatives isolated from Alternaria alternata have been evaluated for their α-glucosidase inhibitory activity.
Table 3: α-Glucosidase Inhibitory Activity of Dibenzo-α-pyrone Derivatives
| Compound | R1 | R2 | R3 | IC50 (µM) |
| Alternariol | H | OH | H | >100 |
| Alternariol 5-O-methyl ether | CH3 | OH | H | 85.3 |
| 3'-Hydroxyalternariol 5-O-methyl ether | CH3 | OH | OH | 45.7 |
This data is illustrative of SAR for a different class of pyrones and is provided for comparative insight.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
Target cancer cell line (e.g., mouse myeloma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its synthetic derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used for compound dissolution) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other cytotoxic natural products and pyrone-containing compounds, several potential pathways can be hypothesized.
Experimental Workflow for SAR Studies
The following workflow outlines a systematic approach to conducting SAR studies on novel this compound derivatives.
Conclusion and Future Directions
This compound represents a promising natural product scaffold for the development of novel cytotoxic agents. While its own biological activity has been established, a significant opportunity exists for the synthesis and evaluation of a diverse library of its derivatives. Future research should focus on:
-
Systematic modification of the polyene side chain: Investigating the role of chain length, saturation, and methylation patterns on cytotoxic activity.
-
Substitution on the α-pyrone ring: Exploring the impact of various functional groups at different positions of the pyrone core.
-
Elucidation of the mechanism of action: Identifying the specific cellular targets and signaling pathways affected by this compound to guide rational drug design.
By pursuing these avenues of research, the full therapeutic potential of the this compound scaffold can be explored, potentially leading to the discovery of new and effective anticancer drug candidates.
References
- 1. Synthesis and cytotoxicity evaluation of highly functionalized pyranochromenes and pyranopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An iterative type I polyketide synthase PKSN catalyzes synthesis of the decaketide this compound with regio-specific octa-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating the Alternapyrone Biosynthetic Pathway: A Comparative Guide to Gene Knockout and Heterologous Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key molecular genetics techniques for validating the proposed biosynthetic pathway of Alternapyrone, a polyketide produced by the fungus Alternaria solani. The focus is on providing a head-to-head comparison of gene knockout and heterologous expression, the two primary methods for confirming gene function in secondary metabolite biosynthesis. While heterologous expression has been successfully used to identify the core polyketide synthase (PKS) gene responsible for this compound synthesis, this guide also outlines the protocol for a definitive gene knockout experiment, which remains a critical step for complete pathway validation in the native organism.
The Proposed Biosynthetic Pathway of this compound
This compound is a decaketide synthesized by an iterative type I polyketide synthase (PKS). In Alternaria solani, a gene cluster containing five genes, alt1 through alt5, has been identified as the putative biosynthetic gene cluster for this compound. The core of this pathway is the alt5 gene, which encodes a PKS named PKSN. This enzyme is responsible for the assembly of the polyketide backbone. The other genes in the cluster, alt1-3 (cytochrome P450s) and alt4 (FAD-dependent oxygenase), are presumed to be involved in subsequent tailoring steps.
Bioactivity Standoff: Alternapyrone Versus Other α-Pyrone Compounds - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The α-pyrone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with a wide array of biological activities. Among these, Alternapyrone, a polyketide produced by fungi of the Alternaria genus, has garnered interest for its cytotoxic properties. This guide provides a comparative overview of the bioactivity of this compound against other notable α-pyrone-containing compounds, supported by available experimental data and detailed methodologies.
Data Presentation: A Comparative Look at Bioactivity
Direct comparative studies of this compound against other α-pyrone compounds under identical experimental conditions are limited in the current scientific literature. The following tables summarize the reported bioactivities of this compound and other selected α-pyrones from various studies to provide a contextual comparison. It is crucial to note that variations in experimental protocols can influence the outcomes.
Table 1: Cytotoxicity Profile of this compound and Other α-Pyrone Compounds
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | Mouse Myeloma | MIC | 3.1 µg/mL | [1][2] |
| Neonatal Foreskin Fibroblast | MIC | 25 µg/mL | [1][2] | |
| Goondapyrone A (γ-pyrone) | Human Colorectal Carcinoma (SW620) | EC50 | > 30 µM | [3] |
| Human Lung Carcinoma (NCI-H460) | EC50 | > 30 µM | [3] | |
| Actinopyrone A (α-pyrone) | Human Colorectal Carcinoma (SW620) | EC50 | > 30 µM | [3] |
| Human Lung Carcinoma (NCI-H460) | EC50 | > 30 µM | [3] | |
| Various Dibenzo-α-pyrones | Various Cancer Cell Lines | IC50 | Ranging from micromolar to nanomolar | [4] |
Table 2: Antimicrobial Activity of Selected α-Pyrone Compounds
| Compound | Target Organism | Activity Metric | Value | Reference |
| This compound Analogs | Staphylococcus aureus (MRSA) | MIC90, MBC90 | Comparable to or lower than standard-of-care antimicrobials | [5][6] |
| Goondapyrones & Actinopyrones | Staphylococcus aureus ATCC 25923 | EC50 | > 30 µM | [3] |
| Escherichia coli ATCC 11775 | EC50 | > 30 µM | [3] | |
| Candida albicans ATCC 10231 | EC50 | > 30 µM | [3] |
Table 3: Enzyme Inhibitory Activity of Selected α-Pyrone Compounds
| Compound | Target Enzyme | Activity Metric | Value | Reference |
| Alternolide B (Dibenzo-α-pyrone) | α-Glucosidase | IC50 | 725.85 ± 4.75 µM | [7] |
| Alternolide C (Dibenzo-α-pyrone) | α-Glucosidase | IC50 | 451.25 ± 6.95 µM | [7] |
| Alternariol 1'-hydroxy-9-methyl ether | α-Glucosidase | IC50 | 6.27 ± 0.68 µM | [7] |
| 2-hydroxy-alternariol & Alternariol | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of protein expression | Dose-dependent | [4] |
| Citrinin | Aldose Reductase | IC50 | ~10 µM | [8] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the key bioassays mentioned in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9] Cell viability is calculated as a percentage of the untreated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microplate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under suitable conditions (e.g., 28°C for 48 hours for F. columnare or 18°C for 96 hours for F. psychrophilum).[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Enzyme Inhibition Assay: α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Reaction Mixture Preparation: In a 96-well plate, mix the α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae) with the test compound at various concentrations in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).[11]
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5 minutes at 37°C).[12]
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[12]
-
Incubation and Reaction Termination: Incubate the reaction mixture (e.g., 20 minutes at 37°C) and then stop the reaction by adding a solution like sodium carbonate.[12]
-
Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.[12] The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control without the inhibitor.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a generalized signaling pathway potentially affected by α-pyrone compounds and a typical experimental workflow for evaluating bioactivity.
Caption: Generalized signaling pathways influenced by certain α-pyrone compounds.
Caption: A typical workflow for the discovery and evaluation of bioactive compounds.
Conclusion
This compound demonstrates notable cytotoxic activity, particularly against cancerous cell lines, with a degree of selectivity over non-cancerous cells.[1][2] While a direct, side-by-side comparison with a broad range of other α-pyrone compounds is not yet available in the literature, the diverse bioactivities reported for this class of molecules—from antimicrobial and anthelmintic to enzyme inhibitory effects—underscore the therapeutic potential of the α-pyrone scaffold.[3][4][7][8] Future research should focus on standardized, comparative studies to elucidate the structure-activity relationships and therapeutic indices of this compound and its analogs relative to other promising α-pyrones. Such studies will be instrumental in guiding the development of novel therapeutic agents.
References
- 1. Total Synthesis and Stereochemical Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Goondapyrones A–J: Polyketide α and γ Pyrone Anthelmintics from an Australian Soil-Derived Streptomyces sp. [mdpi.com]
- 4. Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Dibenzo-α-pyrone Derivatives with α-Glucosidase Inhibitory Activities from the Marine-Derived Fungus Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on aldose reductase inhibitors from fungi. I. Citrinin and related benzopyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Development of Similar Broth Microdilution Methods to Determine the Antimicrobial Susceptibility of Flavobacterium columnare and F. psychrophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
